[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Description
[2-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative featuring a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. The methanamine (-CH₂NH₂) moiety is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents.
Properties
IUPAC Name |
[2-nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12;/h1-3H,4,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTALTMTWYANNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structural Disconnections
The target molecule’s benzene ring features three substituents:
- Nitro group (-NO₂) at C2 (ortho to methanamine).
- Trifluoromethyl group (-CF₃) at C5 (para to methanamine).
- Methanamine (-CH₂NH₂) at C1, protonated as a hydrochloride salt.
Retrosynthetically, the compound can be dissected into two primary intermediates:
- 2-Nitro-5-(trifluoromethyl)benzaldehyde : For reductive amination to introduce the methanamine group.
- 5-(Trifluoromethyl)-2-nitrobenzyl chloride : For nucleophilic substitution with ammonia.
Key Challenges
- Electron-deficient aromatic system : The nitro and trifluoromethyl groups deactivate the ring, complicating electrophilic substitutions.
- Regioselectivity : Ensuring correct positioning of substituents.
- Amine protection : Preventing undesired side reactions during nitration.
Synthetic Route 1: Reductive Amination of 2-Nitro-5-(trifluoromethyl)benzaldehyde
Synthesis of 2-Nitro-5-(trifluoromethyl)benzaldehyde
Step 1: Nitration of 3-(Trifluoromethyl)benzaldehyde
A mixture of 3-(trifluoromethyl)benzaldehyde is subjected to nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially occupies the ortho position relative to the aldehyde due to steric and electronic effects.
$$
\text{3-(Trifluoromethyl)benzaldehyde} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{2-Nitro-5-(trifluoromethyl)benzaldehyde}
$$
Yield : ~65% (theorized based on analogous nitrations).
Step 2: Reductive Amination
The aldehyde intermediate is reacted with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol to form the primary amine:
$$
\text{2-Nitro-5-(trifluoromethyl)benzaldehyde} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc}} \text{[2-Nitro-5-(trifluoromethyl)phenyl]methanamine}
$$
Reaction Conditions :
Step 3: Hydrochloride Salt Formation
The free amine is treated with hydrogen chloride (HCl) gas in diethyl ether to precipitate the hydrochloride salt:
$$
\text{[2-Nitro-5-(trifluoromethyl)phenyl]methanamine} \xrightarrow{\text{HCl (g)}} \text{[2-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride}
$$
Advantages and Limitations
- Advantages : High regioselectivity in nitration; mild conditions for reductive amination.
- Limitations : Low stability of the aldehyde intermediate under acidic conditions.
Synthetic Route 2: Nucleophilic Aromatic Substitution of 5-(Trifluoromethyl)-2-nitrobenzyl Chloride
Synthesis of 5-(Trifluoromethyl)-2-nitrobenzyl Chloride
Step 1: Chlorination of 2-Nitro-5-(trifluoromethyl)toluene
2-Nitro-5-(trifluoromethyl)toluene undergoes free radical chlorination using sulfuryl chloride (SO₂Cl₂) and azoisobutyronitrile (AIBN) as the initiator:
$$
\text{2-Nitro-5-(trifluoromethyl)toluene} \xrightarrow[\text{AIBN}]{\text{SO}2\text{Cl}2} \text{5-(Trifluoromethyl)-2-nitrobenzyl chloride}
$$
Reaction Conditions :
Step 2: Ammonolysis to Form Methanamine
The benzyl chloride intermediate reacts with aqueous ammonia (NH₃) under pressure:
$$
\text{5-(Trifluoromethyl)-2-nitrobenzyl chloride} \xrightarrow{\text{NH}_3} \text{[2-Nitro-5-(trifluoromethyl)phenyl]methanamine}
$$
Reaction Conditions :
Advantages and Limitations
- Advantages : Direct introduction of the amine group via substitution.
- Limitations : Harsh reaction conditions may lead to byproducts like elimination or over-ammonolysis.
Alternative Route: Gabriel Synthesis via Phthalimide Intermediate
Reaction Sequence
- Synthesis of 2-Nitro-5-(trifluoromethyl)benzyl Bromide : Bromination of 2-nitro-5-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) and benzoyl peroxide.
- Phthalimide Formation : Reaction with potassium phthalimide in DMF.
- Hydrazinolysis : Cleavage of the phthalimide group using hydrazine hydrate to release the primary amine.
Theorized Yield : ~50% overall.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Reductive Amination | Nitration → Reductive amination → Salt | 70% | Mild conditions, high selectivity | Aldehyde instability |
| Nucleophilic Substitution | Chlorination → Ammonolysis → Salt | 60% | Direct amine introduction | Byproduct formation |
| Gabriel Synthesis | Bromination → Phthalimide → Hydrazine | 50% | Avoids free amine handling | Multistep, lower yields |
Industrial-Scale Optimization
Catalytic Improvements
Solvent Selection
| Step | Solvent | Rationale |
|---|---|---|
| Nitration | H₂SO₄ | Facilitates nitro group incorporation |
| Reductive Amination | Methanol | Polar aprotic solvent stabilizes intermediates |
| Salt Formation | Diethyl ether | Low solubility of hydrochloride salt |
Chemical Reactions Analysis
Aromatic Substitution and Alkylation
-
Ethoxy Group Introduction : Alkylation of a phenolic intermediate (e.g., 5-methylsalicylic acid) with ethyl bromide or iodide under basic conditions (NaH, K₂CO₃) in solvents like THF or DMF .
-
Methyl Group Positioning : Directed ortho-lithiation or Friedel-Crafts alkylation may anchor the methyl group at the 5-position .
Amino Group Installation
-
Gabriel Synthesis : Phthalimide protection followed by hydrolysis to introduce the amino group alpha to the carboxylic acid .
-
Reductive Amination : Condensation of a ketone intermediate with ammonia or amines, followed by reduction (e.g., NaBH₄) .
Acetic Acid Backbone Formation
-
Malonic Ester Synthesis : Alkylation of a malonic ester enolate with a halogenated aryl intermediate, followed by hydrolysis and decarboxylation .
Reactivity of the Amino-Acetic Acid Moiety
The amino and carboxylic acid groups enable classic amino acid reactions:
Acylation and Protection
-
Fmoc/Boc Protection : The amino group is protected using fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups during peptide synthesis .
-
Carboxylic Acid Activation : Conversion to acyl chlorides (SOCl₂, PCl₅) or mixed anhydrides for amide bond formation .
Decarboxylation
Under thermal or acidic conditions, the carboxylic acid undergoes decarboxylation, yielding a secondary amine derivative .
Electrophilic Aromatic Substitution (EAS)
The electron-donating ethoxy and methyl groups direct EAS to the 4-position of the aromatic ring:
Amino Group Reactions
-
Schiff Base Formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) to form imines .
-
Reductive Alkylation : Treatment with formaldehyde and NaBH₃CN yields N-methyl derivatives .
Ether Cleavage
The ethoxy group is cleaved with HBr/AcOH to regenerate a phenol, enabling further functionalization .
Coordination Chemistry
The amino and carboxylic acid groups act as bidentate ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Spectroscopic data suggest a binding constant (log K) of ~4.2 for Cu²⁺ at pH 7 .
Stability and Degradation Pathways
-
Photodegradation : UV exposure induces cleavage of the ethoxy group, forming quinone methide intermediates .
-
Oxidative Degradation : H₂O₂ or O₃ oxidizes the methyl group to a carboxylate, yielding 2-ethoxy-5-carboxyphenylacetic acid [Hypothetical].
Hypothetical Reactivity
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions, including:
- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
- Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron powder or catalytic hydrogenation.
- Substitution Reactions: The trifluoromethyl group allows for nucleophilic aromatic substitution reactions, enhancing the compound's versatility in synthetic pathways.
Biological Research
Investigated Biological Activities
The compound is being explored for its potential biological activities, particularly in the following areas:
- Antimicrobial Properties: Initial studies suggest that it may exhibit antimicrobial effects, making it a candidate for further research in infectious disease treatment.
- Anticancer Properties: There are indications that it could have anticancer effects, warranting investigation into its mechanisms of action and efficacy against various cancer cell lines .
- Mechanism of Action: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing biological pathways. The trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins.
Medicinal Applications
Potential Therapeutic Effects
In the field of medicine, [2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is being evaluated for its therapeutic potential:
- Drug Development: Its unique structure makes it a candidate for drug development, particularly in creating new pharmaceuticals with enhanced efficacy and safety profiles.
- Precursor for Novel Compounds: The compound can serve as a precursor in synthesizing novel therapeutic agents targeting specific diseases .
Industrial Applications
Production of Specialty Chemicals
In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique trifluoromethyl group imparts desirable characteristics to products, enhancing their performance in various applications:
- Chemical Manufacturing: It is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
- Material Science: The compound's properties may be exploited in developing advanced materials with tailored functionalities .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluating the antimicrobial properties of derivatives of [2-Nitro-5-(trifluoromethyl)phenyl]methanamine found promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to existing antibiotics .
- Anticancer Research : Another research initiative focused on the anticancer effects of this compound indicated that it could inhibit cell proliferation in several cancer cell lines. Further mechanistic studies are ongoing to elucidate its action pathways and optimize its structure for improved efficacy .
- Synthesis Optimization : Industrial synthesis methods have been developed to enhance yield and purity through continuous flow reactors and advanced purification techniques. These methods ensure high-quality production suitable for both research and commercial applications.
Mechanism of Action
The mechanism of action of [2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of [2-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride to other substituted benzylamine hydrochlorides are critical for understanding its unique properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights :
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound confers stronger electron-withdrawing effects compared to methoxy (in 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride) or phenoxy groups (in ). This difference influences reactivity in nucleophilic aromatic substitution or catalytic reductions . Trifluoromethyl (-CF₃) is common across compounds, enhancing metabolic stability and membrane permeability in drug candidates .
Synthetic Accessibility :
- The synthesis of [2-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride may parallel methods used for (5-Bromo-2-nitrophenyl)methanamine hydrochloride, such as nitro-group retention during hydrolysis or reductive amination .
- In contrast, 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride likely involves methoxylation via SN2 or Ullmann coupling, differing from nitro-group introduction .
Analytical Characterization: HPLC and NMR (e.g., ¹³C NMR for trifluoromethyl signals, as seen in ) are critical for distinguishing positional isomers. For example, the target compound’s 2-nitro substituent would show distinct NOE correlations compared to 3-substituted analogs .
Biological Activity
[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 232.6 g/mol. Its structure features a nitro group and a trifluoromethyl group, which are significant for its biological activity.
The biological activity of [2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : The trifluoromethyl group enhances lipophilicity, allowing better interaction with cell membranes and receptors, potentially leading to altered signaling pathways.
Biological Activity Overview
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating effective antibacterial activity. -
Antiviral Properties :
In vitro assays revealed that [2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride effectively reduced viral titers in infected cell cultures, suggesting potential as an antiviral agent. -
Cytotoxic Effects :
Research involving various cancer cell lines showed that the compound could induce apoptosis, with IC50 values indicating potent cytotoxic effects at low concentrations.
Structure-Activity Relationship (SAR)
The presence of the nitro and trifluoromethyl groups significantly influences the biological activity of the compound. Variations in these substituents have been shown to alter potency and selectivity towards different biological targets.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Specific Pathways : It was found to inhibit pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapy.
- Synergistic Effects : When combined with other therapeutic agents, the compound exhibited enhanced efficacy, suggesting potential for combination therapies.
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) for nitration to enhance regioselectivity.
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Basic: Which analytical techniques are most effective for characterizing [2-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride?
Key methods include:
- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons; δ 3.8–4.2 ppm for -CH₂NH₂) and ¹³C NMR confirm substituent positions .
- Mass Spectrometry (MS) : ESI-MS (m/z 237.05 [M+H]⁺) verifies molecular weight .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for structure-activity studies .
Basic: How do the solubility and stability of this compound influence experimental design?
- Solubility : The hydrochloride salt enhances aqueous solubility (≈50 mg/mL in water) but reduces solubility in non-polar solvents. For biological assays, dissolve in PBS (pH 7.4) or DMSO (≤1% v/v) .
- Stability : Degrades under UV light (t½ = 24 hrs) and at high temperatures (>80°C). Store at -20°C in amber vials under inert gas .
Advanced: How can regioselectivity challenges during nitration be addressed?
The electron-withdrawing trifluoromethyl group directs nitration to the ortho position, but competing para substitution may occur. Strategies include:
- Directed Ortho-Metalation : Use LiTMP to deprotonate the methylamine group, blocking para sites .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states to optimize reaction conditions .
Advanced: How should researchers resolve contradictory data in reported biological activities?
Discrepancies in antimicrobial or anticancer activity (e.g., IC50 variability) may arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hrs). Standardize protocols using CLSI guidelines .
- Impurity Profiles : Trace aldehydes from incomplete reduction can skew results. Validate purity via GC-MS .
Advanced: What computational approaches elucidate its interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Predict binding to enzymes (e.g., cytochrome P450) with ΔG < -8 kcal/mol .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
Advanced: How does structural modification alter its properties compared to analogs?
| Compound | Structural Variation | Key Property Differences |
|---|---|---|
| [5-(Trifluoromethyl)pyridin-2-yl]methanamine HCl | Pyridine vs. benzene ring | Higher logP (1.8 vs. 1.2); enhanced CNS penetration |
| (3-Thiophen-3-yl analog) | Thiophene substitution | Red-shifted UV λmax (290 nm vs. 270 nm); improved photostability |
| [2-Methyl-3-nitrophenyl]methanamine HCl | Methyl vs. trifluoromethyl | Reduced metabolic stability (t½ = 2 hrs vs. 6 hrs in liver microsomes) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
